5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12F3N3O2 and its molecular weight is 299.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes .
Biochemical Pathways
Without specific studies on “5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures may affect pathways involving the enzymes they target .
Pharmacokinetics
The presence of a trifluoromethyl group in other compounds has been associated with increased stability and lipophilicity , which could potentially impact bioavailability.
Biochemical Analysis
Biochemical Properties
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, altering their activity and affecting metabolic pathways . Additionally, the compound can bind to receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . In cancer cells, for example, it has been found to inhibit proliferation and induce apoptosis by disrupting key signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, leading to significant changes in enzyme activity and gene expression . Additionally, the compound can interfere with the normal function of receptor proteins, altering signal transduction and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Properties
IUPAC Name |
5-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-10-11(12(20)21)17-18-19(10)7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZSSPPNIQIQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.